molecular formula C17H23N5O4S B12129535 Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate

Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate

Cat. No.: B12129535
M. Wt: 393.5 g/mol
InChI Key: WBNYDWHJEJXJCV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate is a 1,2,4-triazole derivative characterized by a 4-amino group at position 4 of the triazole ring, a 3-(methylethoxy)phenyl substituent at position 5, and a thioether-linked acetylamino acetate ester side chain.

Properties

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C17H23N5O4S/c1-4-25-15(24)9-19-14(23)10-27-17-21-20-16(22(17)18)12-6-5-7-13(8-12)26-11(2)3/h5-8,11H,4,9-10,18H2,1-3H3,(H,19,23)

InChI Key

WBNYDWHJEJXJCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with a methylethoxy substituent can be introduced through a nucleophilic aromatic substitution reaction.

    Thioether Formation: The triazole ring is then functionalized with a thiol group, which can be achieved using thiourea or similar reagents.

    Acetylation: The amino group on the triazole ring is acetylated using acetic anhydride or acetyl chloride.

    Esterification: Finally, the ester group is introduced through a reaction with ethanol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its triazole ring is known to interact with various enzymes and receptors, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used to develop drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the triazole ring and ester group.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : Methoxy and benzoyl substituents (e.g., ) increase logP values compared to the target compound’s methylethoxy group, influencing membrane permeability.
  • Synthetic Complexity : Derivatives with benzamido-methyl groups () require multi-step syntheses involving amide coupling, contrasting with simpler alkylation routes for the target compound.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 350 g/mol (inferred from analogues), placing it in a range typical for bioactive small molecules.
  • Solubility: Ester groups generally confer moderate aqueous solubility, but bulky aryl substituents (e.g., 3-(methylethoxy)phenyl) may reduce it compared to furyl or methylamino analogues .

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